molecular formula C22H24N8NaO9S2+ B1668479 Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 101706-66-5

Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B1668479
CAS RN: 101706-66-5
M. Wt: 631.6 g/mol
InChI Key: UJZPPUCTMLGVHV-UHFFFAOYSA-N
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Description

Cgp-17520 is a bio-active cephalosporin antibiotic compound synthesized by Ciba Geigy Ltd. It is known for its potent antibacterial properties and is used primarily in scientific research. The compound’s molecular formula is C22H24N8NaO9S2, and it has a molecular weight of 631.59 g/mol.

Scientific Research Applications

Cgp-17520 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying cephalosporin antibiotics and their derivatives.

    Biology: Investigated for its antibacterial properties and effects on bacterial cell walls.

    Medicine: Explored for potential therapeutic applications, although not used clinically.

    Industry: Utilized in the development of new antibiotics and antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cgp-17520 involves multiple steps, starting with the preparation of the core cephalosporin structure. The key intermediate is synthesized through a series of reactions, including acylation, cyclization, and sulfonation. The final product is obtained by reacting the intermediate with specific reagents under controlled conditions.

Industrial Production Methods: Industrial production of Cgp-17520 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reagents used are cost-effective, and the reaction conditions are mild, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cgp-17520 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups in the compound.

    Substitution: Substitution reactions are common, where specific functional groups are replaced with others to create derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed:

Mechanism of Action

Cgp-17520 exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death. The compound’s bactericidal activity is proportional to the bacterial growth rate, with slower-growing bacteria showing increased tolerance .

Similar Compounds:

    Ceftriaxone: Another cephalosporin antibiotic with similar antibacterial properties.

    Cefonicid: A cephalosporin antibiotic used for similar research purposes.

Comparison: Cgp-17520 is unique in its specific structure and the types of reactions it undergoes. It has shown distinct bactericidal activity compared to ceftriaxone and cefonicid, particularly in slowly growing bacterial cultures . This uniqueness makes it a valuable compound for scientific research and the development of new antibacterial agents.

properties

CAS RN

101706-66-5

Molecular Formula

C22H24N8NaO9S2+

Molecular Weight

631.6 g/mol

IUPAC Name

sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C22H24N8O9S2.Na/c1-29-21(26-27-28-29)41-8-10-7-40-18-13(17(33)30(18)14(10)20(36)37)25-16(32)15(31)9-2-4-11(5-3-9)24-22(38)39-6-12(23)19(34)35;/h2-5,12-13,15,18,31H,6-8,23H2,1H3,(H,24,38)(H,25,32)(H,34,35)(H,36,37);/q;+1

InChI Key

UJZPPUCTMLGVHV-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)NC(=O)OCC(C(=O)O)N)O)SC2)C(=O)O.[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)NC(=O)OCC(C(=O)O)N)O)SC2)C(=O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cgp 17520;  Cgp-17520;  Cgp17520.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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